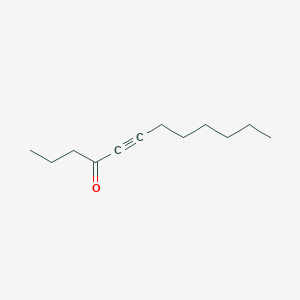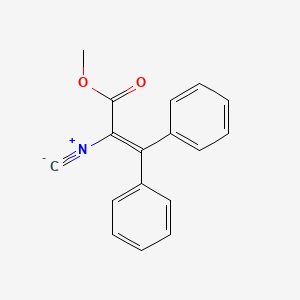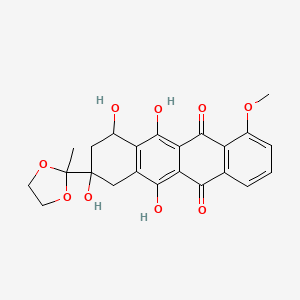
3-Oxadiamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxadiamantane is a derivative of adamantane, a polycyclic hydrocarbon known for its diamond-like structure. This compound is characterized by the presence of an oxygen atom within its diamondoid framework, which significantly alters its chemical and physical properties. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including materials science, chemistry, and nanotechnology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxadiamantane typically involves the functionalization of adamantane. One common method is the oxidation of adamantane using strong oxidizing agents such as nitric acid (HNO₃) or potassium permanganate (KMnO₄). The reaction conditions often require elevated temperatures and controlled environments to ensure the selective incorporation of the oxygen atom into the adamantane framework .
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. These can include catalytic processes that utilize transition metal catalysts to facilitate the oxidation reaction. Additionally, continuous flow reactors may be employed to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Oxadiamantane undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxygenated derivatives.
Reduction: Reduction reactions can remove oxygen atoms, reverting the compound closer to its adamantane precursor.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO₃), potassium permanganate (KMnO₄)
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a suitable catalyst
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carboxylated derivatives, while substitution can produce halogenated compounds .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism by which 3-Oxadiamantane exerts its effects is primarily through its interaction with molecular targets and pathways. The oxygen atom within its structure can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. These interactions can affect various biological pathways, making this compound a versatile compound in both chemical and biological contexts .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound, known for its stability and diamond-like structure.
Oxatriamantane: Another oxygenated derivative with a more complex structure.
Dehydroadamantane: A derivative with double bonds, increasing its reactivity.
Uniqueness: 3-Oxadiamantane stands out due to its specific oxygen incorporation, which imparts unique chemical and physical properties. This makes it more reactive and versatile compared to its non-oxygenated counterparts, allowing for a broader range of applications in various fields .
Propriétés
Numéro CAS |
76173-17-6 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-oxapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |
InChI |
InChI=1S/C13H18O/c1-6-2-11-9-4-7-5-10(8(1)9)12(3-6)13(11)14-7/h6-13H,1-5H2 |
Clé InChI |
NSPQAAVOTSBTKB-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3C4C1C5CC(C4)OC3C5C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


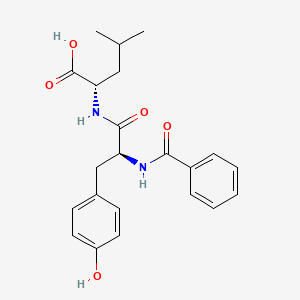
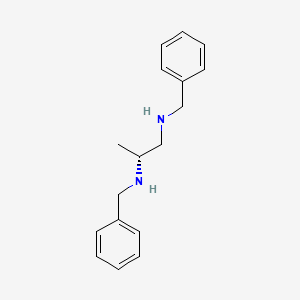
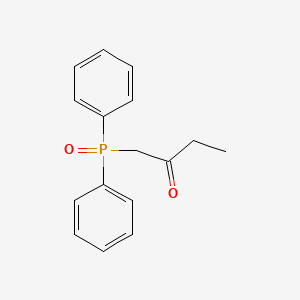
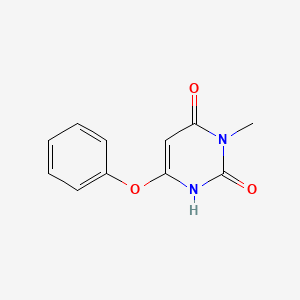

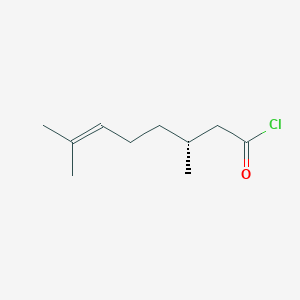
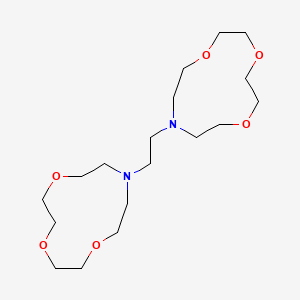
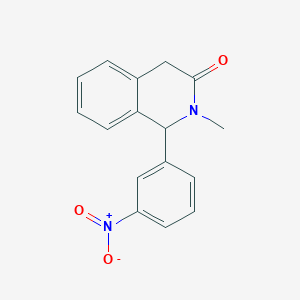
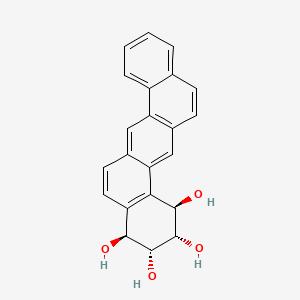
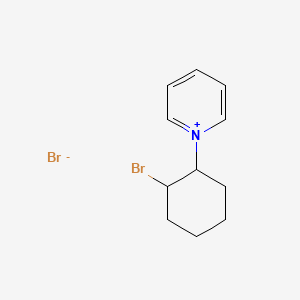
![2,2'-[(1E)-1-(4-Methoxyphenyl)triaz-1-ene-3,3-diyl]di(ethan-1-ol)](/img/structure/B14447294.png)
